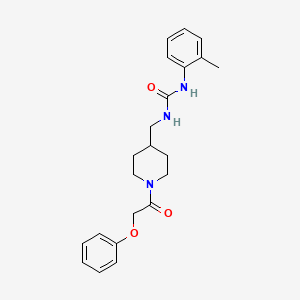

5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, benzamide derivatives are generally of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the formation of aminopyrazoles, as described in the first paper. The process includes the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine. Although the specific synthesis route for 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is not detailed, similar synthetic strategies may be applicable for its production .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which can be further modified to enhance biological activity. The second paper provides insight into the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which was determined using X-ray single-crystal diffraction. This suggests that similar analytical techniques could be used to elucidate the molecular structure of 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity enhancement. The first paper describes the alkylation of benzamide-based 5-aminopyrazoles, which is a common reaction in the modification of such compounds. These reactions are crucial for creating a diverse array of derivatives with potential antiviral activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The second paper provides detailed information on the physical properties of a synthesized benzamide derivative, including its crystallographic parameters and herbicidal activity. These properties are influenced by the molecular structure and substituents present in the compound .

Aplicaciones Científicas De Investigación

Fluorescence Enhancement Applications

- Fluorescence Probes : Glibenclamide, a compound structurally related to 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide, enhances the fluorescence intensity of erbium (Er) ions, making it useful as a fluorimetric probe. This property is leveraged in studying biochemical reactions involving lanthanides, like interactions between Ca2+ and biologically important molecules (Faridbod et al., 2009).

Neurological Disorder Research

- Serotonin Receptors in Alzheimer's Disease : A related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been used in PET imaging to study serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. This research helps in understanding the changes in 5-HT(1A) receptor densities, which correlate with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Cancer Research

- Antitumor Activity : MS-27-275, a synthetic benzamide derivative, has shown marked in vivo antitumor activity against human tumors. It inhibits histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This is a promising approach for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Drug Synthesis and Analysis

- Bioanalytical Method Development : A study developed and validated a new bioanalytical method using micro-extraction and LC-MS/MS to quantify glyburide analogues, closely related to the benzamide compound , in mouse plasma and whole blood (Zalavadia, 2016).

Antimicrobial and Antioxidant Research

- Antimicrobial and Antioxidant Activities : A benzamide derivative isolated from endophytic Streptomyces sp. showed significant antimicrobial and antioxidant activities. This highlights the potential of such compounds in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).

Propiedades

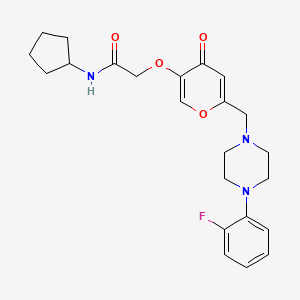

IUPAC Name |

5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-28-20-11-7-6-10-19(20)23-21(25)17-14-16(12-13-18(17)22)29(26,27)24-15-8-4-2-3-5-9-15/h6-7,10-15,24H,2-5,8-9H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCHGHIHJVKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/no-structure.png)